IFB-088 acetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of IFB-088 acetate involves the derivatization of benzyl guanidine. The key steps include:

Formation of the benzyl guanidine core: This involves the reaction of benzylamine with cyanamide under acidic conditions to form benzyl guanidine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of benzyl guanidine: Using large reactors to ensure consistent quality and yield.

Acetylation in large-scale reactors: Ensuring proper mixing and temperature control to achieve high purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace functional groups on the benzyl guanidine core

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in aqueous solution

Major Products:

Oxidation: Formation of benzyl guanidine oxide.

Reduction: Formation of reduced benzyl guanidine derivatives.

Substitution: Formation of substituted benzyl guanidine compounds

Aplicaciones Científicas De Investigación

Charcot-Marie-Tooth Disease (CMT)

IFB-088 is primarily being developed for the treatment of Charcot-Marie-Tooth disease, particularly subtypes CMT1A and CMT1B. Preclinical studies have shown that treatment with IFB-088 significantly improves neuropathy symptoms in mouse models of these conditions, restoring motor function and reducing muscle defects . The compound has received orphan drug designation from both the FDA and European Commission due to its potential to address unmet medical needs in rare diseases .

Table 1: Summary of Clinical Trials for CMT

| Trial Phase | Objective | Number of Participants | Status |

|---|---|---|---|

| Phase 1 | Safety and pharmacokinetics | 72 healthy volunteers | Completed |

| Phase 2 | Efficacy in CMT patients | 50 patients with CMT | Ongoing |

Amyotrophic Lateral Sclerosis (ALS)

In addition to CMT, IFB-088 is being investigated for its efficacy in treating ALS. A Phase 2 clinical trial is currently underway, focusing on bulbar-onset ALS patients. Early results indicate that IFB-088 may slow disease progression by modulating the integrated stress response mechanisms involved in neurodegeneration .

Table 2: ALS Clinical Trial Overview

| Trial Name | Patient Population | Treatment Duration | Primary Endpoint |

|---|---|---|---|

| TRIALS | Bulbar-onset ALS | 6 months | Safety and tolerability |

Broader Applications

Beyond CMT and ALS, IFB-088 acetate shows promise in treating various other conditions linked to protein misfolding and stress responses:

- Multiple Sclerosis : Preclinical studies suggest potential benefits in managing UPR and ER stress associated with this condition .

- Leukodystrophies : The compound may help mitigate symptoms related to myelin sheath disorders .

- Metabolic Disorders : Given its mechanism, IFB-088 could be beneficial in conditions characterized by cellular stress responses .

Case Study 1: CMT Model

In a study involving MpzSer63del mice, treatment with IFB-088 resulted in significant improvements in myelin thickness and motor function compared to untreated controls. This supports the hypothesis that targeting UPR can ameliorate symptoms associated with specific genetic mutations in CMT .

Case Study 2: ALS Patients

The ongoing Phase 2 trial for bulbar-onset ALS patients aims to evaluate the combined effects of IFB-088 and riluzole. Initial findings suggest that patients receiving this combination may experience enhanced outcomes compared to those on standard treatment alone .

Mecanismo De Acción

IFB-088 acetate exerts its effects by modulating the UPR and managing ER stress. It inhibits the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby prolonging the attenuation of protein translation. This allows cells to restore cellular homeostasis by reducing the load of newly synthesized proteins entering the ER. The compound targets the PPP1R15A/PP1c phosphatase complex, which is involved in the dephosphorylation of eIF2α .

Comparación Con Compuestos Similares

Guanabenz acetate: A derivative of guanidine, used to treat hypertension and also investigated for its effects on ER stress.

Sephin1: Another UPR modulator with similar mechanisms of action as IFB-088 acetate

Comparison:

Actividad Biológica

IFB-088 acetate, also known as icerguastat or sephin1, is a novel small molecule drug candidate primarily developed to address neurodegenerative diseases and certain cancers by modulating the Integrated Stress Response (ISR). Its mechanism of action involves the inhibition of the PPP1R15A/PP1c phosphatase complex, which plays a crucial role in protein translation during cellular stress. This modulation allows for improved protein folding and cellular homeostasis, particularly in stressed cells, while sparing healthy cells from prolonged inhibition of protein synthesis.

IFB-088 functions by prolonging the attenuation of protein translation in response to stress. By inhibiting the dephosphorylation of eIF2α, it allows cells to manage stress more effectively, restoring homeostasis and mitigating damage caused by misfolded proteins. This is particularly relevant in conditions characterized by endoplasmic reticulum (ER) stress and unfolded protein response (UPR) activation, such as Charcot-Marie-Tooth disease (CMT) and amyotrophic lateral sclerosis (ALS).

Efficacy in Preclinical Models

Recent studies have demonstrated the efficacy of IFB-088 in various preclinical models:

- Charcot-Marie-Tooth Disease Models : In mouse models of CMT1A and CMT1B, treatment with IFB-088 resulted in significant improvements in neuropathy symptoms. Key findings included:

- Amyotrophic Lateral Sclerosis : IFB-088 is currently being evaluated in clinical trials for ALS. Preliminary results indicate potential benefits when used in conjunction with riluzole, a standard treatment for ALS. The ongoing Phase 2 trial aims to assess safety and efficacy over a six-month period .

Case Study 1: CMT1A and CMT1B Mouse Models

In a study involving MpzSer63del and MpzR98C/+ mice, IFB-088 treatment led to:

- Enhanced motor function.

- Improved electrophysiological parameters.

- Significant reduction in ER stress markers.

These results suggest that IFB-088 may be effective across various genetic mutations associated with CMT .

Case Study 2: Phase 2 Trial for ALS

The ongoing Phase 2 trial (TRIALS) investigates the safety and efficacy of IFB-088 combined with riluzole in patients with bulbar-onset ALS. The trial design includes:

- A double-blind, placebo-controlled approach.

- Enrollment of 50 patients across multiple sites in Italy and France.

- Primary endpoints focusing on safety and tolerability, with secondary endpoints assessing efficacy and biomarkers .

Summary of Key Findings

Pharmacokinetics

Initial pharmacokinetic studies indicate that IFB-088 is capable of crossing the blood-brain barrier, making it suitable for targeting central nervous system disorders. Ongoing studies are evaluating its pharmacokinetic profile in both single and multiple dosing regimens .

Propiedades

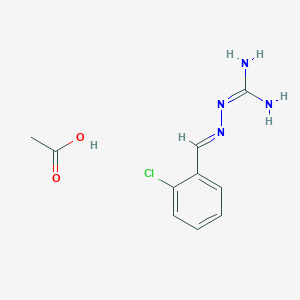

IUPAC Name |

acetic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4.C2H4O2/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;1-2(3)4/h1-5H,(H4,10,11,13);1H3,(H,3,4)/b12-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXITTWZMLUGNU-NKPNRJPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469866-31-7 | |

| Record name | IFB-088 acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0469866317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICERGUASTAT ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD15DX7JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.